molecular formula C25H31F3N2O3 B3726411 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one

5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one

Cat. No.: B3726411
M. Wt: 464.5 g/mol
InChI Key: XULNMPMUJJJDRI-KMHURXBJSA-N
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Description

5,5-Dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is a synthetic organic compound characterized by its intricate molecular structure and potential applications in various scientific fields. This compound is composed of cyclohexenone, indole, and trifluoromethoxy moieties, making it an interesting subject for chemical research and development. The uniqueness of this compound lies in its complex structure and functional groups, which can be exploited for various chemical and biological applications.

Properties

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-5,5-dimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N2O3/c1-5-6-7-21(31)23-20(13-24(3,4)14-22(23)32)29-11-10-17-15(2)30-19-9-8-16(12-18(17)19)33-25(26,27)28/h8-9,12,30-31H,5-7,10-11,13-14H2,1-4H3/b23-21+,29-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULNMPMUJJJDRI-KMHURXBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the indole intermediate. This intermediate is then subjected to alkylation and subsequent cyclization reactions to form the final compound. The typical reaction conditions include the use of organic solvents such as dichloromethane and the application of catalysts like palladium or copper complexes to facilitate the cyclization process. Strict control of temperature and reaction time is crucial to achieve high yields and purity of the desired product.

  • Industrial Production Methods: On an industrial scale, the production of this compound requires optimized processes to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors and automation of the reaction steps to minimize human error and increase production efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound's high purity.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: In chemistry, 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is used as a starting material for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.

  • Biology: The compound's potential biological activity is of significant interest. It can serve as a lead compound in drug discovery programs, where its effects on biological systems are studied to develop new therapeutic agents.

  • Medicine: Due to its complex structure, this compound may exhibit pharmacological properties that could be useful in developing new medications for treating various diseases. Its interaction with biological targets can be investigated to uncover potential medicinal applications.

  • Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with unique properties, enhancing the performance of products in various applications.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound's functional groups allow it to bind to enzymes or receptors, modulating their activity and triggering downstream effects. The indole moiety may contribute to the compound's ability to interact with neurotransmitter receptors, while the trifluoromethoxy group could enhance its bioavailability and metabolic stability. The cyclohexenone core might be crucial for the compound's overall binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 5,5-Dimethyl-3-(2-{2-methyl-1H-indol-3-yl}ethylamino)-2-pentanoylcyclohex-2-en-1-one.

  • 5,5-Dimethyl-3-({2-[2-methyl-4-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one.

  • 5,5-Dimethyl-3-(2-{2-methyl-5-methoxy-1H-indol-3-yl}ethylamino)-2-pentanoylcyclohex-2-en-1-one.

  • Uniqueness: What sets 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one apart from similar compounds is the presence of the trifluoromethoxy group, which can significantly impact its chemical reactivity and biological activity. This group introduces unique electronic and steric effects, potentially leading to different interaction profiles with molecular targets compared to similar compounds without this substituent.

  • Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one
    Reactant of Route 2
    Reactant of Route 2
    5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one

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